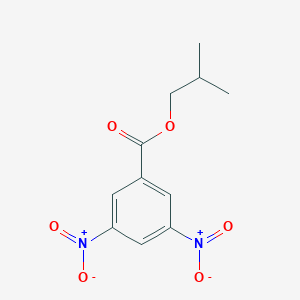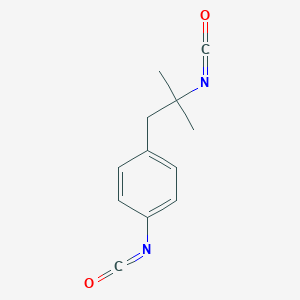
2-(4-Benzylpiperazin-1-yl)anilin
Übersicht
Beschreibung
2-(4-Benzylpiperazin-1-yl)aniline is a synthetic compound that belongs to the class of piperazine derivatives. It has the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
2-(4-Benzylpiperazin-1-yl)aniline has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Benzylpiperazin-1-yl)aniline are the carbonic anhydrase (CA) enzymes , specifically the human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
2-(4-Benzylpiperazin-1-yl)aniline interacts with its targets, the CA enzymes, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the CA enzymes, thereby preventing the reversible hydration reaction of CO2 .
Biochemical Pathways
The inhibition of CA enzymes affects the reversible hydration reaction of CO2. This reaction is crucial for many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . Therefore, the inhibition of CA enzymes can have downstream effects on these physiological functions.
Result of Action
The inhibition of CA enzymes by 2-(4-Benzylpiperazin-1-yl)aniline can have several molecular and cellular effects. For instance, it can affect pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The specific effects depend on the extent of enzyme inhibition and the physiological context.
Biochemische Analyse
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)aniline plays a significant role in biochemical reactions, primarily through its interaction with dopamine and serotonin receptors. These interactions are crucial as they influence neurotransmission and modulate various physiological processes. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby affecting the release and uptake of neurotransmitters. Additionally, 2-(4-Benzylpiperazin-1-yl)aniline may interact with other biomolecules such as enzymes involved in neurotransmitter metabolism, further influencing its biochemical properties .
Cellular Effects
The effects of 2-(4-Benzylpiperazin-1-yl)aniline on cellular processes are profound. It can influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin. This compound may alter gene expression related to neurotransmitter synthesis and degradation, impacting cellular metabolism and overall cell function. In neuronal cells, 2-(4-Benzylpiperazin-1-yl)aniline can modulate synaptic transmission, potentially affecting mood, cognition, and behavior .
Molecular Mechanism
At the molecular level, 2-(4-Benzylpiperazin-1-yl)aniline exerts its effects through binding interactions with neurotransmitter receptors. It may inhibit or activate specific enzymes, leading to changes in neurotransmitter levels. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the synthesis of neurotransmitters and their receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Benzylpiperazin-1-yl)aniline can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-(4-Benzylpiperazin-1-yl)aniline can lead to adaptive changes in receptor expression and neurotransmitter levels, potentially resulting in altered cellular responses .
Dosage Effects in Animal Models
The effects of 2-(4-Benzylpiperazin-1-yl)aniline in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(4-Benzylpiperazin-1-yl)aniline is involved in various metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(4-Benzylpiperazin-1-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity. The compound’s distribution can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(4-Benzylpiperazin-1-yl)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)aniline typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: Toluene-4-sulfonic acid and sodium nitrite are reacted in acetonitrile and water at 0°C for 0.67 hours.
Step 2: The resulting product is then treated with potassium hydroxide, copper diacetate, and ethylenediamine in N,N-dimethylformamide at 120°C for 16 hours.
Step 3: Finally, carbonochloridic acid 1-chloro-ethyl ester is added to the mixture in toluene at 90°C for 3 hours, followed by an additional 2 hours at 70°C.
Industrial Production Methods
Industrial production methods for 2-(4-Benzylpiperazin-1-yl)aniline often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Benzylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the aniline ring.
Reduction: The major products are reduced forms of the piperazine ring.
Substitution: The major products are substituted derivatives of the benzyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)aniline
- 2-(4-Methylpiperazin-1-yl)aniline
- 2-(4-Ethylpiperazin-1-yl)aniline
Uniqueness
2-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific benzyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKQCBBMYJSFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403868 | |
| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199105-17-4 | |
| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)










![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

